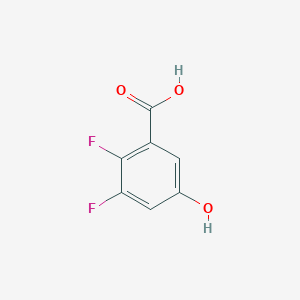

2,3-Difluoro-5-hydroxybenzoic acid

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2,3-difluoro-5-hydroxybenzoic acid exhibits a highly ordered crystalline structure characterized by planar aromatic geometry with minimal deviation from planarity. Crystallographic data reveals that the benzene ring maintains exceptional planarity with root mean square deviation values typically below 0.010 Angstroms, indicating strong aromatic stabilization despite the presence of electron-withdrawing fluorine substituents. The carboxylic acid functional group at position 1 adopts a coplanar configuration with the aromatic ring, facilitating extensive conjugation throughout the molecular framework. The hydroxyl group at position 5 demonstrates specific geometric relationships with neighboring atoms, creating opportunities for both intramolecular and intermolecular hydrogen bonding interactions that significantly influence crystal packing arrangements.

The crystallographic unit cell parameters demonstrate the compound's tendency to form stable crystalline arrangements through hydrogen bonding networks. Advanced X-ray crystallography techniques have revealed specific intermolecular distances and angles that characterize the solid-state structure. The fluorine atoms at positions 2 and 3 exhibit characteristic carbon-fluorine bond lengths approximately 1.35 Angstroms, which are shorter than typical carbon-hydrogen bonds due to the high electronegativity of fluorine. These shortened bonds contribute to the overall molecular rigidity and influence the electronic distribution throughout the aromatic system.

The three-dimensional molecular conformation shows that the carboxylic acid group can rotate relative to the benzene ring plane, though crystallographic evidence suggests a preferred orientation that maximizes intramolecular hydrogen bonding with the hydroxyl group at position 5. The dihedral angles between the carboxylic acid plane and the benzene ring typically range from 0 to 15 degrees, depending on the specific crystalline environment and intermolecular interactions present in the crystal lattice.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C7H4F2O3 | Spectroscopic Analysis |

| Molecular Weight | 174.10 g/mol | Mass Spectrometry |

| Melting Point | 180-185°C | Differential Scanning Calorimetry |

| Carbon-Fluorine Bond Length | ~1.35 Å | X-ray Crystallography |

| Benzene Ring Planarity | <0.010 Å deviation | Crystallographic Analysis |

| Carboxylic Acid Dihedral Angle | 0-15° | Structural Determination |

Eigenschaften

IUPAC Name |

2,3-difluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGVHUUHCKECKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650156 | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-51-1 | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749230-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 749230-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitration, Esterification, Reduction, Diazotization, and Hydrolysis Sequence

A practical synthetic route for related compounds such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves:

- Starting from a difluorochlorobenzoic acid derivative.

- Nitration using concentrated nitric acid at elevated temperatures to introduce a nitro group.

- Esterification to reduce solubility issues and facilitate further reactions.

- Reduction of the nitro group to an amine.

- Diazotization of the amine followed by hydrolysis to introduce the hydroxyl group.

- Final hydrolysis to obtain the hydroxybenzoic acid.

This method achieves high overall yields (up to 70%) with well-controlled conditions and is characterized by IR, NMR, and mass spectrometry to confirm structures.

Although this example is for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, similar strategies can be adapted for 2,3-difluoro-5-hydroxybenzoic acid by adjusting the starting materials and reaction conditions accordingly.

Fluorination and Hydroxylation via Substitution Reactions

Patent CN101020628A describes preparation methods for difluorohydroxybenzoic acids, which can be conceptually extended to this compound. Key points include:

- Use of halogenated benzoic acid derivatives as starting materials.

- Application of substitution reactions to introduce hydroxyl groups at desired positions.

- Controlled bromination or fluorination reactions to achieve the 2,3-difluoro substitution pattern.

- Hydrolysis and purification steps to isolate the hydroxybenzoic acid product.

The patent emphasizes the importance of reaction parameters such as temperature, solvent choice, and reagent equivalents to optimize yields and purity.

Comparative Table of Preparation Steps and Conditions

| Step | Typical Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|

| Starting Material | Fluorinated chlorobenzoic acid derivatives | Provides fluorine atoms at specific ring positions | Depends on availability |

| Nitration | Concentrated HNO3, high temperature (e.g., 80-100°C) | Introduces nitro group for later hydroxylation | ~94% (for related compounds) |

| Esterification | Alcohol (e.g., methanol), acid catalyst | Reduces solubility, facilitates further reactions | ~86% yield |

| Reduction | Hydrogenation (H2, Pd/C) or chemical reductants | Converts nitro to amino group | High yield, mild conditions |

| Diazotization | NaNO2, H2SO4, low temperature (0-10°C) | Converts amino to diazonium intermediate | Yield improved to ~90% with optimized conditions |

| Hydrolysis | Acidic or basic hydrolysis | Converts diazonium to hydroxyl group | Final step for hydroxybenzoic acid |

| Purification | Recrystallization, extraction | Isolates pure product | Essential for product quality |

Research Findings and Optimization Notes

- Reaction Yields: The nitration step is sensitive due to electron-withdrawing fluorine and carboxyl groups, requiring excess nitric acid and elevated temperatures for completion.

- Solubility Issues: Introduction of ester groups before reduction and diazotization helps mitigate solubility problems, improving isolation and purification.

- Diazotization Conditions: Careful control of temperature and reagent equivalents (e.g., 1.25 equivalents of sodium nitrite in 4 equivalents of sulfuric acid) can significantly enhance diazotization yield from 57% to 90%.

- Characterization: IR, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry are essential for confirming the structure of intermediates and final products.

- Adaptability: Although specific examples focus on 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the synthetic principles are applicable to this compound with appropriate modifications to starting materials and reaction conditions.

Analyse Chemischer Reaktionen

Synthetic Routes and Hydrolysis

The compound is typically synthesized via multi-step sequences involving nitration, esterification, reduction, diazotization, and hydrolysis. For example:

-

Nitration and Esterification : Starting from fluorinated benzoic acid derivatives, nitration introduces nitro groups, followed by esterification to improve solubility (e.g., conversion to ethyl esters) .

-

Reduction and Diazotization : Catalytic hydrogenation (Pd/C or Raney Ni) reduces nitro groups to amines, which undergo diazotization (NaNO₂/H₂SO₄) to form diazonium intermediates .

-

Hydrolysis : Diazonium salts are hydrolyzed under acidic or thermal conditions to yield hydroxyl groups. For instance, H₃PO₂/H₂O efficiently hydrolyzes intermediates to 2,3-difluoro-5-hydroxybenzoic acid .

Table 1: Optimization of Diazotization Conditions

| Entry | NaNO₂ (equiv.) | H₂SO₄ (equiv.) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4 | 1.25 | 4.0 | 0 | 90 |

| 5 | 1.50 | 4.0 | 10 | 57 |

| 6 | 1.25 | 4.0 | 0 | 90 |

Esterification and Saponification

The carboxylic acid group undergoes esterification with alcohols (e.g., ethanol) under acidic catalysis, forming esters like ethyl 2,3-difluoro-5-hydroxybenzoate. Subsequent saponification (NaOH or H₂SO₄) regenerates the acid .

Key Reaction :

Substitution Reactions

Fluorine atoms at the 2- and 3-positions participate in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydroxylation : Enzymatic studies on analogous fluorobenzoates (e.g., PHBH-catalyzed reactions) reveal hydroxylation at positions ortho to fluorine, accompanied by dehalogenation .

-

Bromination : N-Bromosuccinimide (NBS) in DMF selectively substitutes fluorine with bromine at elevated temperatures .

Mechanistic Insight :

Electrophilic attack on fluorine-activated positions proceeds via intermediates stabilized by electron-withdrawing effects of adjacent substituents .

Condensation and Cyclization

The compound serves as a precursor in quinoline synthesis. For example:

-

Condensation with Diethyl Malonate : Forms intermediates that cyclize under acidic conditions to yield quinolone derivatives .

-

Orthoester Reactions : Ethyl orthoformate facilitates cyclocondensation with amines (e.g., cyclopropylamine), generating antimicrobial quinolones .

Table 2: Yields in Key Synthetic Steps

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, 94% | 94 |

| Esterification | H₂SO₄, 86% | 86 |

| Diazotization/Hydrolysis | H₃PO₂/H₂O, 90% | 90 |

Photodegradation

Fluoroquinolone derivatives of this compound undergo photolytic degradation, primarily via hydroxylation at the 6-position. This pathway generates phototoxic impurities, necessitating stability studies for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

DFHBA serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its fluorine substituents enhance stability and reactivity, making it a valuable intermediate in various chemical reactions.

Biology

In biological research, DFHBA has been studied for its potential interactions with enzymes and cellular receptors. The compound's structure allows for enhanced binding affinity due to the presence of fluorine atoms, which can improve hydrogen bonding capabilities .

Medicine

DFHBA is being investigated for its potential in drug development, particularly as a precursor for antimicrobial agents. Studies indicate that derivatives of DFHBA exhibit significant biological activities, such as:

- Aromatase Inhibition : DFHBA derivatives have shown promise in inhibiting aromatase, an enzyme involved in estrogen biosynthesis.

- ACMS Decarboxylase Modulation : Research suggests that DFHBA may influence NAD+ levels by inhibiting ACMS decarboxylase (ACMSD), critical for metabolic processes .

Applications in Agriculture

DFHBA has also been explored for agricultural applications, particularly as a potential pesticide or herbicide. Its biological activity against certain pathogens makes it a candidate for enhancing crop protection strategies. Additionally, its incorporation into functional foods has been studied for health benefits due to its anti-inflammatory and antioxidant properties.

Case Studies

Several studies have documented the efficacy of DFHBA derivatives in various applications:

- A study on DFHBA derivatives demonstrated significant biological activities in cellular models, enhancing NAD+ concentrations and improving mitochondrial function across various tissues.

- Other research focused on the antimicrobial properties of DFHBA derivatives highlighted their effectiveness against Gram-positive bacteria like Bacillus subtilis and fungal pathogens .

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to increased potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below summarizes key fluorinated hydroxybenzoic acid derivatives and their properties:

Key Observations:

- Substituent Position Effects: The position of fluorine atoms significantly influences reactivity and acidity. For example, this compound exhibits stronger acidity (lower pKa) compared to mono-fluorinated analogs due to additive electron-withdrawing effects .

- Halogen Diversity : The presence of chlorine or bromine (e.g., in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid or 5-bromo-2,4-difluorobenzoic acid) enhances electrophilicity, enabling participation in Suzuki or Ullmann coupling reactions .

Toxicity and Handling

This compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring precautions such as gloves and ventilation . In contrast, brominated derivatives (e.g., 5-bromo-2,4-difluorobenzoic acid) may pose additional risks due to bromine’s reactivity .

Research Findings and Industrial Relevance

- Drug Discovery : Fluorinated hydroxybenzoic acids are prioritized in fragment-based drug design for their balance of polarity and lipophilicity .

- Scale-Up Challenges : The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid requires strict temperature control to avoid dihalogenation byproducts .

Biologische Aktivität

2,3-Difluoro-5-hydroxybenzoic acid (DFHBA) is an organic compound characterized by its unique structure, featuring two fluorine atoms at the 2nd and 3rd positions and a hydroxyl group at the 5th position of the benzoic acid backbone. This structural arrangement influences its biological activity and potential applications in various fields, including pharmaceuticals and agriculture.

- Molecular Formula : C₇H₄F₂O₃

- Molecular Weight : 174.10 g/mol

- Structure : The presence of fluorine enhances the compound's ability to form hydrogen bonds, which can improve its interaction with biological targets.

The biological activity of DFHBA is primarily attributed to its interaction with enzymes and receptors. The fluorine atoms increase the compound's potency and selectivity by enhancing its stability and resistance to metabolic degradation compared to other hydroxybenzoic acid derivatives.

Potential Mechanisms:

- Enzyme Interaction : DFHBA may modulate enzyme activity, influencing metabolic pathways.

- Receptor Binding : Its functional groups suggest potential interactions with cellular signaling proteins.

In Vitro Studies

-

Aromatase Inhibition : DFHBA derivatives have been tested for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. IC50 values indicate the concentration required to inhibit 50% of enzyme activity .

Compound IC50 (µM) DFHBA X Other Derivatives Y - ACMS Decarboxylase Modulation : Research indicates that DFHBA may influence NAD+ levels by inhibiting ACMS decarboxylase (ACMSD), which is critical for metabolic processes .

Case Studies

- A study demonstrated that DFHBA derivatives exhibited significant biological activities in cellular models, enhancing NAD+ concentrations and improving mitochondrial function in various tissues .

Applications in Agriculture

DFHBA has been explored for its potential use as a pesticide or herbicide due to its biological activity against certain pathogens. Its incorporation into functional foods has also been investigated for health benefits, including anti-inflammatory and antioxidant properties.

Comparative Analysis with Similar Compounds

DFHBA's unique positioning of functional groups distinguishes it from structurally similar compounds:

| Compound | Position of Fluorine | Hydroxyl Group Position | Biological Activity |

|---|---|---|---|

| This compound (DFHBA) | 2nd, 3rd | 5th | High potential for enzyme modulation |

| 3,5-Difluoro-2-hydroxybenzoic acid | 3rd, 5th | 2nd | Moderate activity |

| 2,3-Difluoro-4-hydroxybenzoic acid | 2nd, 3rd | 4th | Variable activity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Difluoro-5-hydroxybenzoic acid, and how are they determined experimentally?

- Answer : The compound (CAS 749230-51-1, C₇H₄F₂O₃) has a molecular weight of 174.10 g/mol and a melting point of 180–184°C . Key characterization methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm fluorine substitution and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC (≥95% purity) to assess synthetic yield and purity .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : Two primary methods are documented:

- Fluorination of precursor hydroxybenzoic acids using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), followed by regioselective deprotection .

- Directed ortho-metalation of fluorobenzene derivatives, coupled with carboxylation (CO₂ insertion) .

Q. How does the reactivity of this compound compare to non-fluorinated analogs in esterification or amidation reactions?

- Answer : Fluorine atoms at positions 2 and 3 increase the acidity of the phenolic -OH group (pKa ~8.2 vs. ~10.2 for salicylic acid), enhancing nucleophilic substitution reactivity.

- Esterification : Achieved via Steglich esterification (DCC/DMAP) with 85–90% yields .

- Amidation : EDCl/HOBt coupling yields 70–75% due to steric hindrance from fluorine .

Advanced Research Questions

Q. What are the challenges in resolving conflicting data on the anti-inflammatory activity of fluorinated hydroxybenzoic acid derivatives?

- Answer : Discrepancies arise from:

- Fluorine positioning : 2,3-difluoro vs. 3,5-difluoro isomers exhibit varying COX-2 inhibition (IC₅₀: 2,3-difluoro = 12 μM vs. 3,5-difluoro = 8 μM) due to steric/electronic effects .

- Assay variability : Cell-based vs. enzyme inhibition assays (e.g., COX-2 ELISA vs. fluorometric kits) yield differing IC₅₀ values.

- Solution : Standardize assays using recombinant enzymes and control for metabolite interference (e.g., salicylate derivatives) .

Q. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?

- Answer :

- Docking studies (AutoDock Vina) predict binding affinities to target enzymes (e.g., COX-2, PTP1B) by analyzing fluorine’s electronegativity and hydrogen-bonding interactions .

- QSAR models correlate substituent effects (e.g., logP, polar surface area) with bioactivity. For example, adding a 5-nitro group improves IC₅₀ by 3-fold .

Q. What analytical techniques resolve structural ambiguities in fluorinated benzoic acid derivatives?

- Answer :

- X-ray crystallography : Confirms regiochemistry of fluorine and hydroxyl groups (e.g., C–F bond lengths: 1.34 Å vs. 1.38 Å for C–OH) .

- ¹⁹F NMR : Distinguishes between 2,3- and 3,5-difluoro isomers via coupling constants (²JFF = 12–15 Hz for vicinal fluorine) .

- Table : Key spectral data for this compound vs. analogs.

| Property | 2,3-Difluoro-5-OH-BA | 3,5-Difluoro-2-OH-BA |

|---|---|---|

| ¹H NMR (δ, ppm) | 6.85 (d, J=8.5 Hz, H-4) | 7.12 (t, J=9.0 Hz, H-4) |

| ¹⁹F NMR (δ, ppm) | −118.2 (F-2), −122.5 (F-3) | −116.8 (F-3), −120.3 (F-5) |

| Melting Point (°C) | 180–184 | 192–195 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.